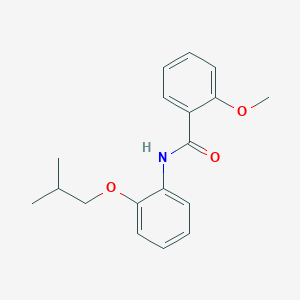

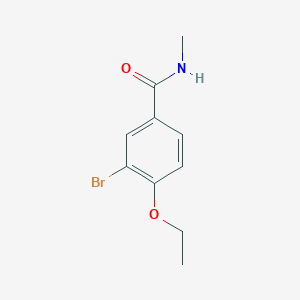

5-bromo-2-ethoxy-N-isopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-ethoxy-N-isopropylbenzamide is a chemical compound with the molecular formula C12H16BrNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethoxy-N-isopropylbenzamide consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Antiviral Activity

A study by Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives substituted at position 5 by various groups including bromo. These compounds showed notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Synthesis of Pyrazoles

Martins et al. (2013) investigated brominated trihalomethylenones as precursors for synthesizing various 3-ethoxymethyl pyrazoles. These compounds have applications in creating novel chemicals through cyclocondensation and nucleophilic substitution reactions, indicating the versatility of bromo-derivatives in synthetic chemistry Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013.

Amination and Cyclization Reactions

The amination of bromo-derivatives of ethoxypyridines, which can involve intermediates like pyridyne, is another area of application. Studies by Pieterse and Hertog (2010) on the amination reactions of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine demonstrate the potential for creating a variety of aminated products, which could be useful in the development of pharmaceuticals and other nitrogen-containing organic compounds Pieterse & Hertog, 2010.

Synthesis of Sigma-2 Selective Ligands

Ashford et al. (2014) explored the synthesis and in vitro evaluation of tetrahydroisoquinolines with pendant aromatics as sigma-2 (σ2) selective ligands. This research, utilizing bromo derivatives, aims at developing ligands that could have implications for imaging studies and the treatment of diseases related to the σ2 receptor Ashford, Nguyen, Greguric, Pham, Keller, & Katsifis, 2014.

Antioxidant Activity from Marine Algae

Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. This study underscores the potential of bromo derivatives, particularly those derived from natural sources, in contributing to antioxidant research and potentially to the development of natural health products Li, Li, Gloer, & Wang, 2012.

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-ethoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(13)7-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVRYQMPTYLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-ethoxy-N-isopropylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495635.png)

![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B495639.png)

![N-[4-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B495640.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495649.png)